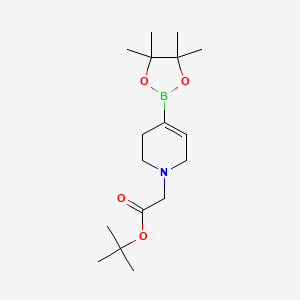

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate

Description

“Tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)acetate” is a boronic ester derivative featuring a tert-butyl acetate moiety, a partially unsaturated 3,6-dihydropyridine ring, and a pinacol boronate group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl and heteroaryl scaffolds . The tert-butyl group enhances steric protection of the ester functionality, improving stability during synthetic procedures . The 3,6-dihydropyridine ring introduces partial unsaturation, which may modulate electronic properties and reactivity in coupling reactions .

Properties

Molecular Formula |

C17H30BNO4 |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]acetate |

InChI |

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)12-19-10-8-13(9-11-19)18-22-16(4,5)17(6,7)23-18/h8H,9-12H2,1-7H3 |

InChI Key |

OSPISUGCTUFARI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Triflate Ester

The most frequently reported method for preparing tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)acetate involves the palladium-catalyzed borylation of a triflate precursor, specifically 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.

Procedure Summary:

- A degassed solution of the triflate ester (1.0 mmol scale) in 1,4-dioxane is combined with bis(pinacolato)diboron, potassium acetate, and the palladium catalyst complex.

- The mixture is stirred at 80 °C under an inert atmosphere (nitrogen) for 12 to 18 hours.

- After cooling, the reaction mixture is filtered, concentrated, and purified by flash chromatography using cyclohexane and ethyl acetate gradients to isolate the boronic ester product.

- Typical isolated yields range from 42% to 70% depending on catalyst and reaction time.

Suzuki-Miyaura Cross-Coupling Using the Boronic Ester

The prepared this compound is often used in subsequent Suzuki coupling reactions to form more complex molecules.

Procedure Summary:

- The boronic ester (2.02 mmol) and an aryl bromide substrate (0.67 mmol) are dissolved in a toluene/ethanol mixture.

- Aqueous sodium carbonate solution is added, and the mixture is degassed with sonication under argon.

- Pd(PPh3)4 catalyst is added, and the reaction is heated at 80 °C for 4.5 hours.

- After cooling, the mixture is extracted, washed, dried, and concentrated to afford the coupled product in high yield (93%).

Alternative Synthetic Routes and Related Procedures

- The boronic ester intermediate is also prepared following procedures described in patent literature (WO 2007/146838, WO 2010/059771) involving palladium-catalyzed borylation of triflate precursors.

- In related synthetic sequences for CCR4 antagonists, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is employed in Pd(dppf)Cl2-catalyzed cross-coupling with aryl halides in aqueous sodium carbonate and tetrahydrofuran at 80-100 °C for 18 hours, followed by purification via silica gel chromatography.

- Deprotection steps using 4N HCl in dioxane and subsequent amide coupling reactions are common downstream transformations in related synthetic routes.

Summary Table of Key Preparation Parameters

Research Findings and Notes

- The palladium-catalyzed borylation of triflate esters is a reliable and reproducible method to access the boronate ester functionality on the dihydropyridine scaffold.

- Potassium acetate is an effective base for the borylation step, providing moderate to good yields.

- The boronic ester is stable enough to be isolated and purified by flash chromatography.

- The boronic ester intermediate is highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling the construction of more complex molecules with high efficiency and yields.

- Reaction conditions such as inert atmosphere, degassing, and controlled temperature are critical for optimal yields.

- The compound and its derivatives have been utilized in medicinal chemistry programs targeting CCR4 antagonists, demonstrating the synthetic utility of this intermediate.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common reagents for these reactions include palladium catalysts for cross-coupling, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidation. Major products from these reactions include boronic acids, piperidine derivatives, and biaryl compounds .

Scientific Research Applications

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is used in various scientific research fields:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: The compound is used in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Boronic Ester Derivatives

Reactivity and Stability

- Steric Effects: The tert-butyl group in the main compound reduces steric hindrance at the dihydropyridine nitrogen compared to bulkier carbamate derivatives (e.g., C19H29BNO6), enhancing compatibility with electron-rich aryl partners in cross-couplings .

- Electronic Modulation: The dihydropyridine’s partial unsaturation provides intermediate electronic character between fully saturated (e.g., dihydro-pyrrole in C14H24BNO4) and aromatic systems, enabling tunable reactivity .

- Solubility: Ethyl ester derivatives (e.g., C15H22BNO4) exhibit higher solubility in polar aprotic solvents compared to tert-butyl analogues, which may require dichloromethane or THF .

Biological Activity

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,6-dihydropyridin-1(2H)-YL)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by a tert-butyl group and a dioxaborolane moiety linked to a dihydropyridine derivative. Its IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate , and it has the following chemical formula: .

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the dioxaborolane group enhances its ability to form reversible covalent bonds with nucleophiles in biological systems. This property is particularly useful in drug design as it can lead to prolonged action and improved pharmacokinetics.

Biological Activity

Research indicates several potential biological activities for this compound:

- Antimicrobial Activity : Some studies have shown that derivatives of dioxaborolane compounds exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines through the activation of caspase pathways .

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the key structural features and functional groups of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)acetate?

- Methodological Answer : The compound contains a tert-butyl ester group, a 3,6-dihydropyridine ring, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). Key functional groups include:

-

Boronate ester : Enables Suzuki-Miyaura cross-coupling reactions.

-

Tert-butyl ester : Enhances solubility in organic solvents and stabilizes the molecule during synthesis.

-

3,6-Dihydropyridine : A partially unsaturated heterocycle that may participate in redox or cycloaddition reactions.

Structural confirmation can be achieved via / NMR (e.g., tert-butyl signals at ~1.4 ppm in ) and IR (C=O stretch ~1730 cm) .Key Structural Data Molecular Formula InChI Key Molecular Weight

Q. What are standard protocols for synthesizing this compound?

- Methodological Answer : A common route involves:

Borylation : Reacting a dihydropyridine precursor with bis(pinacolato)diboron (Bpin) under Pd catalysis.

Esterification : Introducing the tert-butyl acetate group via nucleophilic substitution or coupling.

Example: A similar boronate ester synthesis used LCMS (m/z 757 [M+H]) and HPLC (retention time: 1.23 minutes) for validation .

- Critical Step : Ensure anhydrous conditions to prevent boronate hydrolysis. Use THF or dioxane as solvents .

Q. How can this compound be purified and characterized effectively?

- Methodological Answer :

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (tert-butyl ether/hexane).

- Characterization :

- NMR : NMR (~30 ppm confirms boronate integrity).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion.

- X-ray Crystallography : For solid-state structure (e.g., carbamate derivatives in ).

- Purity Check : HPLC with UV detection (≥95% purity threshold) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Storage : Inert atmosphere (N/Ar), −20°C, away from moisture.

- Hazards : Flammable (P210), irritant (P102/P103). Use PPE (gloves, goggles) and avoid heat/sparks .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions involving this compound be optimized for high yield?

- Methodological Answer :

-

Catalyst Screening : Test Pd(PPh), Pd(dppf)Cl, or XPhos Pd G3.

-

Solvent/Base : Use DMF/HO (3:1) with NaCO or CsCO.

-

Temperature : 80–100°C for 12–24 hours.

Example: Aryl halides coupled with pinacol boronates achieved >80% yield when using Pd(dppf)Cl and degassed solvents .Optimization Parameters Catalyst Loading Reaction Time Yield Range

Q. How does the stability of the boronate group vary under different pH and solvent conditions?

- Methodological Answer :

- pH Stability : Boronates hydrolyze in acidic (pH <5) or basic (pH >9) conditions. Monitor via NMR or TLC.

- Solvent Effects : Stable in THF, DCM; avoid protic solvents (MeOH, HO).

- Contradiction Alert : Some studies report stability in aqueous DMF at pH 7–8, conflicting with general hydrolysis trends. Validate via controlled experiments .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in tert-butyl groups).

- COSY/NOESY : Assign overlapping proton signals in the dihydropyridine ring.

- Comparative Analysis : Cross-reference with analogous compounds (e.g., tert-butyl carbamates in ).

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B-O bond cleavage).

- Molecular Dynamics : Simulate solvent effects on boronate stability.

Example: A study on tert-butyl carbamates used DFT to explain regioselectivity in coupling reactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.